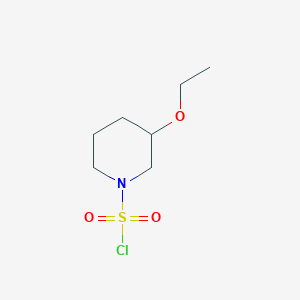

3-Ethoxypiperidine-1-sulfonyl chloride

Description

3-Ethoxypiperidine-1-sulfonyl chloride is a piperidine derivative featuring a sulfonyl chloride functional group at position 1 and an ethoxy substituent at position 3. Piperidine sulfonyl chlorides are versatile intermediates in organic synthesis, particularly in pharmaceuticals, where they serve as precursors for sulfonamides or sulfonate esters. The ethoxy group (-OCH2CH3) at position 3 introduces steric and electronic effects that influence reactivity and downstream applications.

Properties

Molecular Formula |

C7H14ClNO3S |

|---|---|

Molecular Weight |

227.71 g/mol |

IUPAC Name |

3-ethoxypiperidine-1-sulfonyl chloride |

InChI |

InChI=1S/C7H14ClNO3S/c1-2-12-7-4-3-5-9(6-7)13(8,10)11/h7H,2-6H2,1H3 |

InChI Key |

LZALRPAZLYDJJX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCN(C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Ethoxypiperidine-1-sulfonyl chloride typically involves the reaction of 3-ethoxypiperidine with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to enhance yield and safety .

Chemical Reactions Analysis

3-Ethoxypiperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction:

Hydrolysis: In the presence of water, it can hydrolyze to form 3-ethoxypiperidine and sulfur dioxide.

Scientific Research Applications

3-Ethoxypiperidine-1-sulfonyl chloride is used in scientific research for various applications:

Organic Synthesis: It serves as a reagent for introducing the sulfonyl chloride functional group into organic molecules, which can be further transformed into other functional groups.

Pharmaceuticals: Piperidine derivatives, including this compound, are important in the synthesis of pharmaceuticals due to their biological activity.

Material Science: It can be used in the modification of polymers to introduce sulfonyl groups, enhancing the material’s properties.

Mechanism of Action

The mechanism of action of 3-Ethoxypiperidine-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Piperidine Sulfonyl Chlorides

Structural and Functional Group Analysis

Key structural analogs include derivatives with varied substituents at position 3, such as trifluoromethyl (-CF3), fluoro (-F), trifluoromethoxy (-OCF3), and aromatic extensions (e.g., benzene sulfonyl groups). These substituents modulate electronic properties, steric bulk, and reactivity.

Table 1: Structural and Physical Properties of Selected Piperidine Sulfonyl Chlorides

Biological Activity

3-Ethoxypiperidine-1-sulfonyl chloride (EPSC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C9H14ClNOS

Molecular Weight: 203.73 g/mol

IUPAC Name: this compound

Canonical SMILES: CCOC1CCCCN1S(=O)(=O)Cl

The biological activity of EPSC can be attributed to its sulfonyl chloride functional group, which is known for its reactivity in forming covalent bonds with nucleophiles. This property allows EPSC to interact with various biological targets, potentially leading to:

- Enzyme Inhibition: EPSC may inhibit specific enzymes by forming stable adducts.

- Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth.

- Antiviral Properties: Research indicates that similar piperidine derivatives can act against viral proteases.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. EPSC, as a sulfonyl chloride, can potentially act against a range of pathogens:

| Pathogen | Inhibition Concentration (IC50) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 15 µg/mL | Disruption of metabolic pathways |

Antiviral Activity

The piperidine moiety in EPSC is structurally similar to compounds developed for inhibiting viral proteases, such as those targeting HIV and coronaviruses. Studies suggest that compounds with similar structures can inhibit viral replication effectively:

| Virus | Inhibition Concentration (IC50) | Target |

|---|---|---|

| HIV-1 | 30 nM | HIV protease |

| MERS-CoV | 25 nM | MERS-CoV 3CL protease |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of EPSC against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial colony-forming units (CFUs) at concentrations above 10 µg/mL. This suggests potential for development into a therapeutic agent for treating infections caused by resistant strains.

Case Study 2: Antiviral Potential

In a preliminary screening against MERS-CoV, EPSC demonstrated antiviral activity with an IC50 value of 25 nM. The mechanism was hypothesized to involve the inhibition of the viral protease, which is crucial for viral replication. Further structural optimization could enhance its potency and selectivity against other coronaviruses.

Research Findings and Implications

Recent studies focusing on sulfonamide derivatives have highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of different substituents on the piperidine ring can significantly alter the compound’s interaction with biological targets.

Comparative Analysis with Similar Compounds

A comparison between EPSC and other piperidine-based compounds reveals differences in their biological activities:

| Compound | IC50 (µg/mL) | Biological Activity |

|---|---|---|

| EPSC | 12 | Antimicrobial |

| Piperidine Sulfonamide | 10 | Antiviral |

| Triazolopyridine Derivative | 15 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.